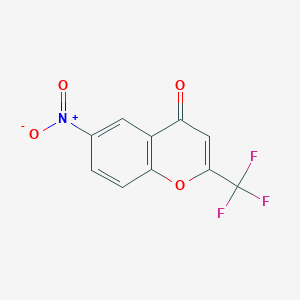

6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one

Vue d'ensemble

Description

6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group and a trifluoromethyl group in this compound enhances its chemical reactivity and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the reaction of 6-nitro-2-trifluoromethylchromone with various amines. For example, reactions with benzylamine, ethanolamine, and aniline yield different substituted products . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with different nucleophiles, leading to a variety of derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Addition Reactions: The compound can react with amines to form amino derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. Conditions may involve solvents like ethanol and mild heating.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Addition Reactions: Amines like benzylamine, ethanolamine, and aniline are commonly used.

Major Products Formed

Substitution Products: Various substituted chromones depending on the nucleophile used.

Reduction Products: Amino derivatives of the original compound.

Addition Products: Amino-substituted chromones.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Development

6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is investigated for its role as a pharmacophore in drug design due to its promising biological activity. The compound's structure allows it to interact with various biological targets, which is crucial for developing new therapeutics.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines, such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, certain synthesized derivatives showed IC50 values of 22.09 µg/mL and 6.40 µg/mL, respectively, indicating potential as anticancer agents .

Biological Studies

Mechanism of Action

The mechanism of action involves the interaction of the nitro group with biological targets through redox reactions, while the trifluoromethyl group enhances lipophilicity, affecting distribution within biological systems. This dual functionality could enable the compound to modulate oxidative stress and inflammation pathways.

Antioxidant Activity

In vitro assays have shown that derivatives of this compound possess antioxidant properties. These compounds were tested using methods like DPPH radical scavenging and total antioxidant capacity assays, demonstrating significant activity against reactive oxygen species .

Material Science

The trifluoromethyl group in this compound imparts unique properties that can be exploited in developing new materials. The enhanced chemical stability and reactivity make it suitable for creating advanced materials with specific functionalities.

Case Studies

-

Cytotoxicity Evaluation

A study synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis, suggesting a mechanism worth exploring for therapeutic applications . -

Antioxidant Mechanisms

Research on the antioxidant properties highlighted the ability of these compounds to scavenge free radicals effectively. The findings suggest that the incorporation of the trifluoromethyl group enhances the electron-withdrawing effects, thereby improving the stability of radical intermediates formed during reactions with oxidants .

Mécanisme D'action

The mechanism of action of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution in biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Nitro-2-(trifluoromethyl)chromone

- 2-Trifluoromethylchromone

- 6-Nitrochromone

Uniqueness

6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of both a nitro group and a trifluoromethyl group. This combination enhances its reactivity and potential biological activities compared to similar compounds that may lack one of these functional groups .

Activité Biologique

6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is a member of the chromone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an antioxidant. This article synthesizes current research findings, including synthesis methods, biological activity assessments, and structure-activity relationships (SAR) relevant to this compound.

Synthesis

The synthesis of this compound typically involves the nitration of 2-(trifluoromethyl)-4H-chromen-4-one. The synthetic routes often utilize electrophilic aromatic substitution reactions, yielding high purity and yield rates. For instance, one study reported yields between 87% to 96% when synthesizing related chromone derivatives using potassium carbonate and alkyl halides under optimized conditions .

Anticancer Activity

Recent studies have demonstrated that derivatives of chromones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : Compounds induce apoptosis by upregulating pro-apoptotic genes (e.g., P53 and Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2) and cyclin-dependent kinase 4 (CDK4) .

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1/S phase, leading to inhibited proliferation of cancer cells .

Table 1 summarizes the cytotoxic effects of selected chromone derivatives against human cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| This compound | A-549 | TBD | Cell cycle arrest |

| Other Derivative A | HCT116 | 22.09 | Apoptosis induction |

| Other Derivative B | MCF-7 | 6.40 ± 0.26 | Dual mechanism |

Note: TBD indicates that specific IC50 values for the compound are to be determined through further studies.

Antioxidant Activity

In addition to anticancer properties, chromone derivatives exhibit antioxidant activities. The DPPH radical scavenging assay has been employed to evaluate antioxidant potential, revealing that these compounds can effectively neutralize free radicals, thereby protecting cellular components from oxidative stress .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of chromone derivatives. Studies suggest that this group increases metabolic stability and lipid solubility, facilitating better interaction with biological targets .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with various targets, such as CDK4 and carbonic anhydrase isoforms. The trifluoromethyl group contributes to stronger hydrogen bonding interactions with target proteins, enhancing the overall efficacy of the compounds .

Case Studies

- Study on Prostate Cancer : A study evaluated the effects of a series of chromone derivatives on prostate cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction and cell cycle arrest mechanisms.

- Breast Cancer Research : Another investigation focused on breast cancer cell lines (MCF-7), where compounds showed promising results in inhibiting cell growth with low IC50 values compared to standard chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

6-nitro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NO4/c11-10(12,13)9-4-7(15)6-3-5(14(16)17)1-2-8(6)18-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHAMVUYZRUQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339248 | |

| Record name | 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309286-94-0 | |

| Record name | 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.